molecular formula C18H18N2O2S2 B2649645 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide CAS No. 2310125-86-9

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide

Cat. No.: B2649645
CAS No.: 2310125-86-9
M. Wt: 358.47
InChI Key: JJDVXGANNBDHHE-UHFFFAOYSA-N
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Description

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The thiophene and pyridine rings contribute to the compound’s overall stability and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain thiophene rings and exhibit similar biological activities.

    Pyridine Derivatives: Compounds such as Nicotinamide and Isoniazid feature pyridine rings and are used in medicinal chemistry.

Uniqueness

What sets 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-13-16-7-4-10-19-18(16)17-8-11-23-14-17/h1-8,10-11,14,20H,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDVXGANNBDHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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